molecular formula C18H22N6O2 B14098769 3-Methyl-7-(3-phenylpropyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione CAS No. 303973-04-8

3-Methyl-7-(3-phenylpropyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione

Cat. No.: B14098769
CAS No.: 303973-04-8
M. Wt: 354.4 g/mol
InChI Key: JNEKUHVYDPZLCU-UHFFFAOYSA-N
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Description

3-methyl-7-(3-phenylpropyl)-8-[2-(propan-2-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that includes a purine core, a phenylpropyl group, and a hydrazinyl substituent. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7-(3-phenylpropyl)-8-[2-(propan-2-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of a purine derivative with a phenylpropyl halide, followed by the introduction of the hydrazinyl group through a condensation reaction with an appropriate hydrazine derivative. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-methyl-7-(3-phenylpropyl)-8-[2-(propan-2-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the hydrazinyl group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the purine or phenylpropyl moieties are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may produce amines, and substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-methyl-7-(3-phenylpropyl)-8-[2-(propan-2-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It may be studied for its potential biological activities, including interactions with enzymes, receptors, or other biomolecules.

    Medicine: The compound could be investigated for its therapeutic potential, such as its ability to modulate specific biological pathways or its efficacy in treating certain diseases.

    Industry: In industrial settings, the compound might be used in the development of new materials, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism of action of 3-methyl-7-(3-phenylpropyl)-8-[2-(propan-2-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing various biological pathways. The exact mechanism would depend on the specific context and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Phenylpropene: A compound containing a phenyl ring bonded to a propene group, similar to the phenylpropyl moiety in the target compound.

    Hydrazone Derivatives: Compounds with a hydrazone functional group, which share structural similarities with the hydrazinyl substituent in the target compound.

Uniqueness

3-methyl-7-(3-phenylpropyl)-8-[2-(propan-2-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione is unique due to its combination of a purine core, a phenylpropyl group, and a hydrazinyl substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

CAS No.

303973-04-8

Molecular Formula

C18H22N6O2

Molecular Weight

354.4 g/mol

IUPAC Name

3-methyl-7-(3-phenylpropyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione

InChI

InChI=1S/C18H22N6O2/c1-12(2)21-22-17-19-15-14(16(25)20-18(26)23(15)3)24(17)11-7-10-13-8-5-4-6-9-13/h4-6,8-9H,7,10-11H2,1-3H3,(H,19,22)(H,20,25,26)

InChI Key

JNEKUHVYDPZLCU-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)NC(=O)N2C)C

solubility

29.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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